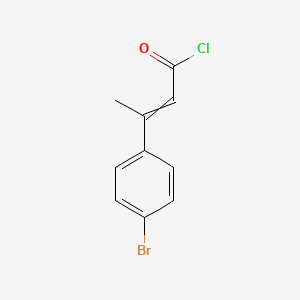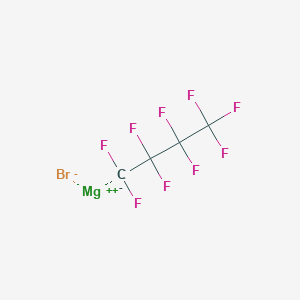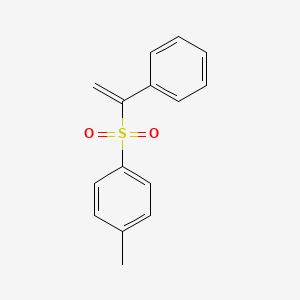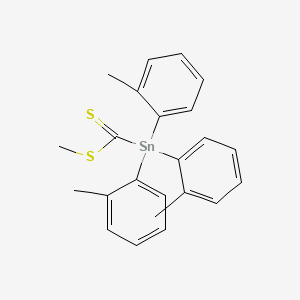![molecular formula C27H31N B14431871 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline CAS No. 77939-38-9](/img/structure/B14431871.png)
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . This method is known for its efficiency in producing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce specific substituents onto the quinoline scaffold . These methods are scalable and can be adapted for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as hydroxyl, carbonyl, and halogen substituents
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
Pendimethalin: A herbicide with a similar structural motif, used to control annual grasses and broadleaf weeds.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core, used to treat and prevent malaria.
Uniqueness
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. Its diethyl and pentan-3-yl groups, along with the phenyl substituent, make it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propiedades
Número CAS |
77939-38-9 |
|---|---|
Fórmula molecular |
C27H31N |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
8,8-diethyl-6-pentan-3-yl-7-phenylcyclopenta[g]quinoline |
InChI |
InChI=1S/C27H31N/c1-5-19(6-2)25-22-17-21-15-12-16-28-24(21)18-23(22)27(7-3,8-4)26(25)20-13-10-9-11-14-20/h9-19H,5-8H2,1-4H3 |
Clave InChI |
IRKWNYZFYXGGBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C(C(C2=C1C=C3C=CC=NC3=C2)(CC)CC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


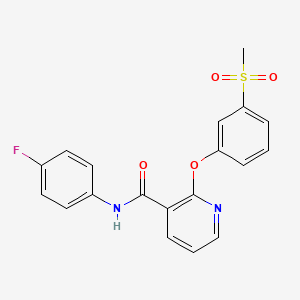
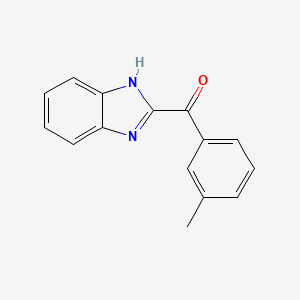



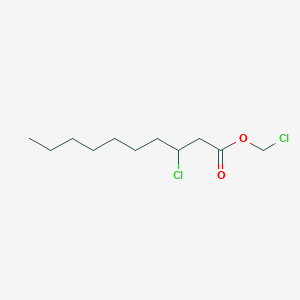
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
